molecular formula C15H7N3O4 B1671982 8-Nitroindolo[2,1-b]quinazoline-6,12-dione CAS No. 77603-42-0

8-Nitroindolo[2,1-b]quinazoline-6,12-dione

Cat. No. B1671982
CAS RN: 77603-42-0
M. Wt: 293.23 g/mol
InChI Key: UFMQJYHLIUACCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .


Synthesis Analysis

The synthesis of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .


Molecular Structure Analysis

The InChI code for 8-Nitroindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .

It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Cancer Research

GNF-PF-3777: has shown promise in cancer research due to its ability to inhibit the growth of various cancer cell lines. It inhibits human recombinant indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune resistance . The compound has been tested against glioblastoma, lung, melanoma, prostate, and renal cancer cells, showing significant growth inhibition .

Infectious Disease Treatment

This compound exhibits activity against M. tuberculosis and methicillin-resistant S. aureus (MRSA) , which are significant threats in the field of infectious diseases . Its antimicrobial properties make it a potential candidate for developing new treatments for these hard-to-treat infections.

Antiparasitic Activity

8-Nitrotryptanthrin: is active against T. brucei , the parasite responsible for African Sleeping Sickness . This activity suggests that it could be developed into a treatment for this disease, which is endemic in certain regions of Africa.

Immunology and Inflammation

The compound is a potent inhibitor of human indoleamine 2, 3-dioxygenase 2 (hIDO2), an enzyme that plays a role in immunoregulation . By inhibiting hIDO2, GNF-PF-3777 could be used to modulate immune responses in various inflammatory diseases.

Antimalarial Research

GNF-PF-3777 has been identified as a potential antimalarial agent. Its structure is similar to other indoloquinazoline compounds that have been shown to be effective in treating malaria parasites in vitro and in vivo .

Cell Metabolism Studies

The compound can be used to detect reductive metabolism in cells, which is crucial for understanding cellular responses to various stimuli and the mechanism of action of different drugs .

Safety and Hazards

This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .

Mechanism of Action

Target of Action

GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .

Mode of Action

The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of GNF-PF-3777 for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.

Biochemical Pathways

By inhibiting hIDO2, GNF-PF-3777 affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The inhibition of hIDO2 by GNF-PF-3777 can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .

properties

IUPAC Name

8-nitroindolo[2,1-b]quinazoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMQJYHLIUACCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Nitroindolo[2,1-b]quinazoline-6,12-dione

Synthesis routes and methods

Procedure details

Using the procedure in Example 12 and substituting isatoic anhydride for 5-chloroisatoic anhydride and 5-nitroisatin for 5-fluoroisatin gave the title compound in 18% yield: mp 302.2°-303° C.; 1H NMR (300 MHz, CDCl3) δ 8.88 (d, 1H) 8.77 (d, 1H) 8.66-8.74 (m, 1H) 8.46-8.52 (m, 1H) 8.09 (d, 1H) 7.88-7.98 (m, 1H) 7.72-7.80 (m, 1H); MS (M+H)+ 293.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Reactant of Route 2
Reactant of Route 2
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Reactant of Route 3
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Reactant of Route 4
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Reactant of Route 5
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Reactant of Route 6
8-Nitroindolo[2,1-b]quinazoline-6,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.